

Application Notes and Protocols: T-1095 for Long-Term Rodent Studies

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Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095 is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple trees.[3][4] **T-1095** functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, **T-1095** increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it showed promise in preclinical studies for the treatment of type 2 diabetes, its development was limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, **T-1095** remains a valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in rodent models of diabetes.

These application notes provide recommended dosages and detailed protocols for the use of **T-1095** in long-term studies in rodents, based on published preclinical research.

Data Presentation: T-1095 Dosage in Rodent Studies

The following table summarizes the recommended dosages of **T-1095** for both acute and chronic long-term studies in various rodent models.

Animal Model	Study Duration	Administration Route	Dosage	Key Findings	Reference
Mice (db/db)	Single Dose	Oral (p.o.)	10, 30, 100 mg/kg	Dose-dependent reduction in blood glucose and increase in urinary glucose excretion.[2] [7]	[2][7]
Mice (db/db)	12 weeks	0.1% w/w in chow	Approx. 152 mg/kg/day	Decreased blood glucose and HbA1c, improved glucose intolerance, and suppressed the development of diabetic nephropathy. [7]	[7]
Mice (db/db)	12 weeks	0.03% w/w in chow	Approx. 50 mg/kg/day	Dose-dependent lowering of blood glucose and HbA1c. [7]	[7]
Rats (STZ-induced diabetic)	Single Dose	Oral (p.o.)	30, 100 mg/kg	Markedly lowered blood glucose levels with a concomitant	[8]

increase in
urinary
glucose
excretion.[8]

Rats (STZ-induced diabetic)	4 weeks	0.03% and 0.1% w/w in diet	Not specified	Improved hyperglycemia and dose-dependently decreased HbA1c.[9][10]	[9][10]
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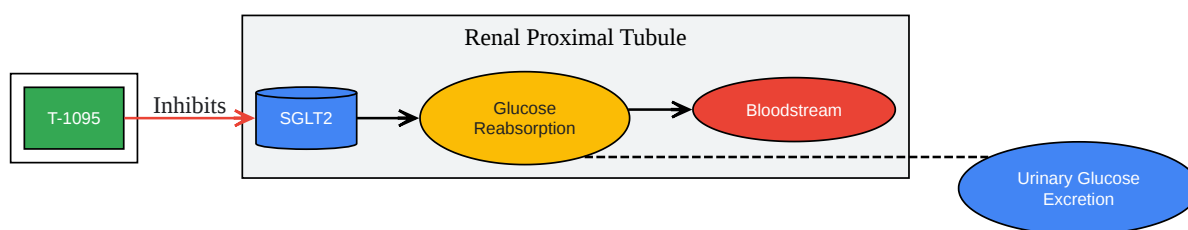
Rats (STZ-induced diabetic)	6 weeks	0.1% in diet	Not specified	Improved hyperglycemia, plasma free fatty acids, and ketone body levels; improved glucose tolerance and insulin secretion.[8]	[8]
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Rats (STZ-induced diabetic)	8 weeks	0.1% w/w in diet	Not specified	Reduced blood glucose and HbA1c, prevented the elevation of urinary albumin and kidney weight, and prevented the development of epithelial vacuolation. [9][10]	[9][10]
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Rats (STZ-induced diabetic)	4 weeks	0.01 - 0.1% w/w in food admixture	Not specified	Suppressed blood glucose levels.[11]	[11]
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Signaling Pathway and Experimental Workflow Diagrams

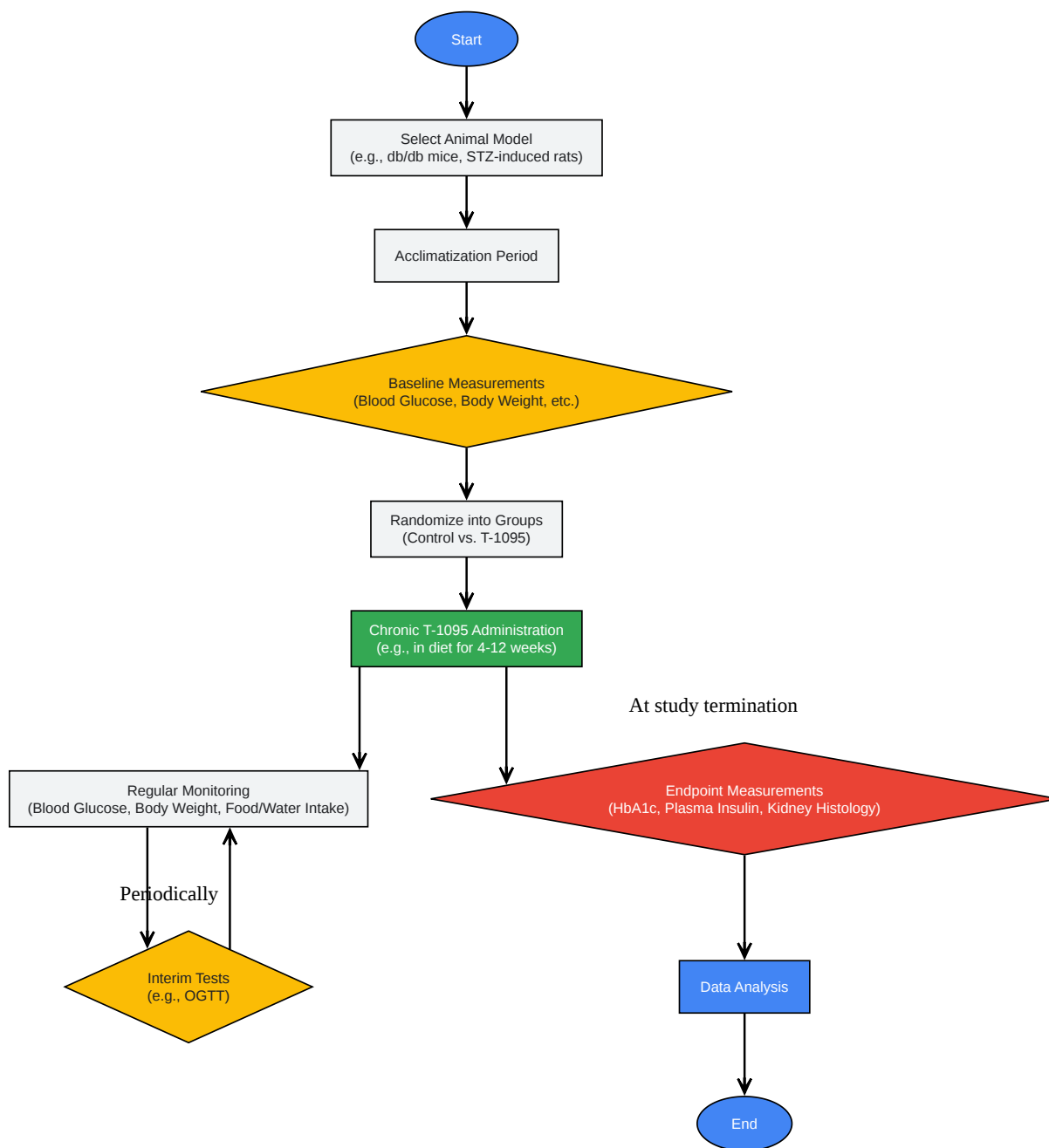
Mechanism of Action of T-1095



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Caption: Mechanism of **T-1095** in the renal proximal tubule.

Experimental Workflow for Long-Term Rodent Studies



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Caption: General workflow for a long-term **T-1095** study in rodents.

Experimental Protocols

1. Acute Oral Administration in db/db Mice

- Objective: To determine the acute dose-dependent effects of **T-1095** on blood glucose and urinary glucose excretion.
- Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.
- Drug Preparation: **T-1095** is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
- Procedure:
 - Fast mice overnight.
 - Administer **T-1095** orally by gavage at doses of 10, 30, and 100 mg/kg.[\[7\]](#) The control group receives the vehicle only.
 - Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to measure blood glucose levels.[\[7\]](#)
 - House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose excretion.[\[7\]](#)

2. Chronic Administration in Diet to db/db Mice

- Objective: To evaluate the long-term effects of **T-1095** on glycemic control and diabetic complications.
- Animals: Male C57BL/KsJ-db/db mice.
- Drug Preparation: **T-1095** is mixed into the powdered rodent chow at concentrations of 0.03% and 0.1% (w/w).[\[7\]](#)
- Procedure:

- House mice individually and provide them with the **T-1095** containing diet or a control diet ad libitum for 12 weeks.[\[7\]](#)
- Monitor body weight and food intake periodically.
- Measure blood glucose and HbA1c levels at regular intervals (e.g., every 4 weeks).[\[7\]](#)
- Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.[\[7\]](#)
- At the end of the study, collect blood for plasma insulin measurement and harvest pancreata and kidneys for histological analysis.[\[7\]](#)

3. Chronic Administration in Diet to STZ-Induced Diabetic Rats

- Objective: To assess the long-term efficacy of **T-1095** in a model of type 1 diabetes.
- Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (STZ).
- Drug Preparation: **T-1095** is incorporated into the standard rat diet at a concentration of 0.1% (w/w).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Procedure:
 - After STZ induction and confirmation of diabetes, randomize rats into control and **T-1095** treatment groups.
 - Provide the respective diets for a period of 4 to 8 weeks.[\[9\]](#)[\[10\]](#)
 - Monitor blood glucose, HbA1c, body weight, and food and water intake throughout the study.
 - At the end of the study, collect urine to measure albumin excretion and harvest kidneys for histopathological examination to assess diabetic nephropathy.[\[9\]](#)[\[10\]](#)

Important Considerations:

- **Animal Welfare:** All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- **Vehicle Selection:** The choice of vehicle for oral administration should be based on the solubility of **T-1095** and its compatibility with the animal model.
- **Diet Preparation:** When incorporating **T-1095** into the diet, ensure homogenous mixing to provide a consistent dose.
- **Monitoring:** Regular monitoring of animal health, including body weight and clinical signs, is crucial throughout the study.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. Researchers should consult the primary literature for more detailed methodologies.

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